molecular formula C18H17ClN2O2S B2729227 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851808-07-6

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2729227
CAS No.: 851808-07-6
M. Wt: 360.86
InChI Key: XUKLARUTZZEXNM-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound with the molecular formula C18H17ClN2O2S and a molecular weight of 360.86 g/mol. This compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a dihydroimidazole ring, making it of interest in various fields of scientific research.

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common synthetic route includes the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide.

    Addition: Addition reactions can occur at the double bonds present in the dihydroimidazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may activate or inhibit certain biochemical pathways and enzymes, or stimulate/block receptors in biological systems . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole include:

  • (3-Chlorophenyl)[2-(methylsulfanyl)phenyl]methanone
  • (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-23-16-8-3-2-7-15(16)17(22)21-10-9-20-18(21)24-12-13-5-4-6-14(19)11-13/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKLARUTZZEXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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